molecular formula C27H22N4O2S B2465109 N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide CAS No. 402946-18-3

N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

Katalognummer: B2465109
CAS-Nummer: 402946-18-3
Molekulargewicht: 466.56
InChI-Schlüssel: UPTDVIUPFAJBKJ-DQSJHHFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzamide” is a chemical with the molecular formula C19H19N3O3 . It’s synthesized from 4-Aminoantipyrine and 3-METHOXYBENZOYL CHLORIDE .


Synthesis Analysis

The synthesis of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, involves reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction is heated at 50 °C and stirred for 3 hours .


Molecular Structure Analysis

The molecular structure of the compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .


Chemical Reactions Analysis

The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .


Physical And Chemical Properties Analysis

The compound has a melting point of 135-136 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa is predicted to be 11.36±0.20 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide, due to its complex structure, is likely involved in a range of scientific research applications. One similar compound, synthesized and studied for its biological activity, is a series of derivatives designed as anticonvulsants. The synthesis involved eco-friendly microwave-assisted synthetic protocols. These derivatives demonstrated good CNS depressant activity and showed protection in maximal electroshock seizure (MES) tests, indicating their potential to inhibit seizure spread. The synthesized compounds were found to be non-toxic, and a computational study, including molecular docking, was performed to predict their binding modes (Nikalje, Ansari, Bari, & Ugale, 2015).

Pharmacokinetics and Tissue Distribution

Another study focused on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, showing its potential as an oral anti-fibrotic drug. The study highlighted its high apparent permeability coefficient and significant distribution into vital organs, emphasizing its potential effectiveness and the importance of its metabolic profile (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).

Biochemical Evaluation and Neuroleptic Activity

A similar N-[4-phenylthiazol-2-yl]benzenesulfonamide derivative has been evaluated for its biochemical properties, revealing its potential as a high-affinity inhibitor of kynurenine 3-hydroxylase. The study explored the structure-activity relationship and characterized the compounds in vitro, indicating their role in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997). Additionally, benzamides derived from N,N-disubstituted ethylenediamines were designed as potential neuroleptics, revealing a good correlation between structure and activity throughout the series. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Eigenschaften

IUPAC Name

N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S/c1-19-24(26(33)31(29(19)2)22-16-10-5-11-17-22)30-23(20-12-6-3-7-13-20)18-34-27(30)28-25(32)21-14-8-4-9-15-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDVIUPFAJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.